5-(2,5-Dimethyl-3-thienyl)[1,2,5]oxadiazolo[3,4-B]pyrazine
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Overview
Description
5-(2,5-Dimethyl-3-thienyl)[1,2,5]oxadiazolo[3,4-B]pyrazine is a heterocyclic compound that features a unique combination of a thienyl group and an oxadiazolo-pyrazine scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dimethyl-3-thienyl)[1,2,5]oxadiazolo[3,4-B]pyrazine typically involves the reaction of 2,5-dimethylthiophene with appropriate reagents to introduce the oxadiazolo-pyrazine moiety. One common method involves the use of 3,4-diaminofurazan and oxalic acid in a one-step amide condensation reaction . The reaction conditions often require refluxing in an organic solvent such as ethyl acetate under anhydrous conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-(2,5-Dimethyl-3-thienyl)[1,2,5]oxadiazolo[3,4-B]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
5-(2,5-Dimethyl-3-thienyl)[1,2,5]oxadiazolo[3,4-B]pyrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(2,5-Dimethyl-3-thienyl)[1,2,5]oxadiazolo[3,4-B]pyrazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the p38 MAP kinase pathway by binding to the A-loop regulatory site . This interaction can modulate various cellular processes, including inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
[1,2,5]Thiadiazolo[3,4-B]pyrazine: Similar in structure but contains a sulfur atom instead of an oxygen atom.
Quinoxaline: Another heterocyclic compound with similar electronic properties.
Uniqueness
5-(2,5-Dimethyl-3-thienyl)[1,2,5]oxadiazolo[3,4-B]pyrazine is unique due to its specific combination of a thienyl group and an oxadiazolo-pyrazine scaffold, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials and bioactive molecules .
Properties
Molecular Formula |
C10H8N4OS |
---|---|
Molecular Weight |
232.26 g/mol |
IUPAC Name |
5-(2,5-dimethylthiophen-3-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C10H8N4OS/c1-5-3-7(6(2)16-5)8-4-11-9-10(12-8)14-15-13-9/h3-4H,1-2H3 |
InChI Key |
NEIJEXZBVBAWNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C)C2=NC3=NON=C3N=C2 |
Origin of Product |
United States |
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